1-[1-(2,4-dichlorobenzyl)-1H-indol-3-yl]-N-(tetrahydrofuran-2-ylmethyl)methanamine
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Overview
Description
1-[1-(2,4-dichlorobenzyl)-1H-indol-3-yl]-N-(tetrahydrofuran-2-ylmethyl)methanamine is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, in particular, features a unique structure that combines an indole core with a dichlorobenzyl group and a tetrahydrofuran moiety, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(2,4-dichlorobenzyl)-1H-indol-3-yl]-N-(tetrahydrofuran-2-ylmethyl)methanamine typically involves multiple steps, starting with the preparation of the indole core. The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . The dichlorobenzyl group is then introduced through a nucleophilic substitution reaction, where the indole derivative reacts with 2,4-dichlorobenzyl chloride in the presence of a base such as potassium carbonate . Finally, the tetrahydrofuran moiety is attached via a reductive amination reaction, where the intermediate product reacts with tetrahydrofuran-2-carboxaldehyde in the presence of a reducing agent like sodium cyanoborohydride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-[1-(2,4-dichlorobenzyl)-1H-indol-3-yl]-N-(tetrahydrofuran-2-ylmethyl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the dichlorobenzyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or halides, in the presence of a base like potassium carbonate.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced derivatives, and various substituted indole compounds, each with potential biological activities .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1-[1-(2,4-dichlorobenzyl)-1H-indol-3-yl]-N-(tetrahydrofuran-2-ylmethyl)methanamine involves its interaction with specific molecular targets and pathways. The indole core is known to bind to various receptors, including serotonin receptors, which play a role in mood regulation and other physiological processes . The dichlorobenzyl group enhances the compound’s binding affinity and selectivity towards these receptors, while the tetrahydrofuran moiety contributes to its overall stability and bioavailability .
Comparison with Similar Compounds
Similar Compounds
1-(2,4-dichlorobenzyl)-1H-indazole: Shares the dichlorobenzyl group but has an indazole core instead of an indole core.
1-[1-(2,4-dichlorobenzyl)-1H-indol-3-yl]-N-(4-methylbenzyl)methanamine: Similar structure but with a different substituent on the nitrogen atom.
N-(2,4-dichlorobenzyl)-indolylchalcones: Contains the indole core and dichlorobenzyl group but with a chalcone moiety.
Uniqueness
1-[1-(2,4-dichlorobenzyl)-1H-indol-3-yl]-N-(tetrahydrofuran-2-ylmethyl)methanamine is unique due to its combination of an indole core, dichlorobenzyl group, and tetrahydrofuran moiety. This unique structure imparts distinct biological activities and chemical properties, making it a valuable compound for various scientific research applications .
Properties
Molecular Formula |
C21H22Cl2N2O |
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Molecular Weight |
389.3 g/mol |
IUPAC Name |
N-[[1-[(2,4-dichlorophenyl)methyl]indol-3-yl]methyl]-1-(oxolan-2-yl)methanamine |
InChI |
InChI=1S/C21H22Cl2N2O/c22-17-8-7-15(20(23)10-17)13-25-14-16(19-5-1-2-6-21(19)25)11-24-12-18-4-3-9-26-18/h1-2,5-8,10,14,18,24H,3-4,9,11-13H2 |
InChI Key |
OTKJXPDDHDHUSV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)CNCC2=CN(C3=CC=CC=C32)CC4=C(C=C(C=C4)Cl)Cl |
Origin of Product |
United States |
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